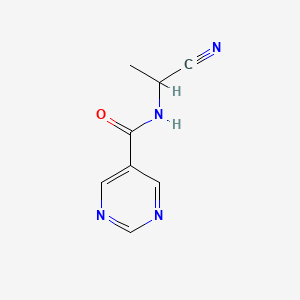

N-(1-cyanoethyl)pyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6(2-9)12-8(13)7-3-10-5-11-4-7/h3-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWWNXMUPMIMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)pyrimidine-5-carboxamide typically involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide in the presence of ammonium chloride. This reaction is carried out under solvent-free conditions, which makes it an environmentally friendly method . The reaction conditions are mild and neutral, avoiding the need for harsh reagents or extreme temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of readily available catalysts suggest that scalable production methods could be developed based on the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-cyanoethyl)pyrimidine-5-carboxamide derivatives are primarily recognized for their roles as pharmacological agents. They exhibit a range of biological activities, which are summarized below:

- Syk Tyrosine Kinase Inhibition : The compound has been identified as a Syk tyrosine kinase inhibitor, making it relevant in the treatment of allergic reactions such as bronchial asthma and atopic dermatitis. The mechanism involves the inhibition of intracellular signaling pathways activated by the cross-linking of IgE receptors on mast cells, which leads to the release of inflammatory mediators like histamine .

- Antimicrobial Activity : Recent studies have shown that pyrimidine derivatives can possess antibacterial properties. For example, certain derivatives have demonstrated moderate antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

- Antioxidant Properties : Compounds similar to this compound have been noted for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases associated with oxidative damage .

Case Study 1: Antiallergic Properties

A study highlighted the effectiveness of pyrimidine derivatives in inhibiting Syk kinase activity, which is pivotal in allergic responses. The findings indicated that these compounds could serve as novel therapeutic agents for managing allergic conditions by targeting specific signaling pathways involved in inflammation .

Case Study 2: Antibacterial Activity

Research conducted on various pyrimidine derivatives revealed that certain compounds exhibited significant antibacterial activity against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics like ciprofloxacin .

Case Study 3: Antioxidant Activity

In vitro studies assessed the antioxidant capacity of pyrimidine derivatives, demonstrating their ability to scavenge free radicals effectively. This property supports their potential use in formulations aimed at reducing oxidative stress-related diseases .

Data Table: Summary of Applications

| Application Type | Description | Example Findings |

|---|---|---|

| Syk Inhibition | Inhibits signaling pathways involved in allergic reactions | Effective against bronchial asthma |

| Antibacterial | Exhibits activity against Gram-negative bacteria | Moderate activity against Pseudomonas |

| Antioxidant | Scavenges free radicals to reduce oxidative stress | Effective in vitro antioxidant activity |

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Triazolo[1,5-a]pyrimidine Carboxamides ()

Compounds such as N-Cyclohexyl-7-phenyl-3,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide (6ai) share a triazolo-pyrimidine fused ring system but differ in substituents. Key comparisons include:

Structural Implications :

- The cyanoethyl group in the target compound may enhance solubility compared to hydrophobic substituents like cyclohexyl .

- Alkyne-containing analogs (e.g., 6bf) offer functional handles for bioconjugation, unlike the cyanoethyl group .

Thieno[2,3-d]pyrimidine Derivatives ()

Thienopyrimidinones, such as Compound 45 and N-[(4-{[cyclohexyl(ethyl)amino]methyl}phenyl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide (), feature a sulfur-containing fused ring.

Key Differences :

Kinase-Targeting Pyrimidine Carboxamides ()

Macrocyclic kinase inhibitors like Compound 148 () and 145 () feature sulfonyl/sulfonamido groups, influencing electronic properties:

Functional Insights :

- Sulfonyl groups (e.g., in 148) improve solubility and hydrogen-bonding capacity compared to cyanoethyl .

- Methylthio groups (e.g., 145) may offer redox-sensitive modulation, unlike the stable cyano group .

Metabolic and Pharmacokinetic Considerations ()

- Demethylation Pathways: highlights N-demethylation as a major metabolic route for carboxamides (e.g., 14.9 µmol/mg microsomal protein/30 min) . The cyanoethyl group in the target compound may resist such pathways, enhancing metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-cyanoethyl)pyrimidine-5-carboxamide derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrimidine carboxamide derivatives, fluorination and benzylation reactions under controlled conditions (e.g., DMF as solvent at 80–100°C for 12–24 hours) yield target compounds with high purity . Key steps include protecting group strategies for the cyanoethyl moiety to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using H/C NMR and HRMS ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms proton environments (e.g., pyrimidine ring protons at δ 7.5–8.5 ppm; cyanoethyl protons at δ 3.0–4.0 ppm). C NMR identifies carbonyl carbons (160–170 ppm) and nitrile groups (110–120 ppm) .

- HRMS-ESI : Validates molecular weight and fragmentation patterns (e.g., [M-H]⁻ peaks for carboxamide derivatives) .

- HPLC : Assesses purity (>98% is standard for pharmacological studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of pyrimidine carboxamide derivatives for enzyme inhibition?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrimidine 4-position enhance acetylcholinesterase (AChE) inhibition by increasing electrophilicity . For example, compound 6g (IC = 0.90 µM) features a 4-phenylpiperazine group that improves binding to AChE's peripheral anionic site .

- Flexibility vs. Rigidity : Introducing biphenylamino groups (e.g., compound 10k ) improves hydrophobic interactions but may reduce solubility, requiring balancing via polar substituents .

Q. What strategies resolve contradictory data in biological activity assays for pyrimidine carboxamides?

- Methodological Answer :

- Kinetic Studies : Determine inhibition mechanisms (e.g., competitive vs. mixed-type). For instance, compound 6g exhibits mixed-type AChE inhibition, requiring Lineweaver-Burk plots to confirm binding modes .

- Dose-Response Validation : Repeat assays in triplicate with positive controls (e.g., donepezil for AChE) to rule out false positives .

- Molecular Docking : Resolve discrepancies by simulating ligand-protein interactions (e.g., TrmD methyltransferase docking in Pseudomonas aeruginosa) .

Q. How can computational modeling complement experimental data in designing pyrimidine carboxamide-based inhibitors?

- Methodological Answer :

- Docking Workflows : Use AutoDock Vina or Schrödinger Suite to predict binding poses. For AChE, the catalytic triad (Ser203, His447, Glu334) is a key target; pyrimidine carboxamides often form hydrogen bonds with Tyr337 .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., 6g has moderate BBB permeability, suitable for CNS targets) .

Q. What role do pyrimidine carboxamides play in material science and optoelectronics?

- Methodological Answer :

- Electron-Deficient Cores : The pyrimidine ring acts as an electron acceptor in donor-acceptor systems for organic semiconductors. Cyanoethyl groups enhance charge transport via π-stacking .

- Synthetic Modifications : Incorporating thiophene or furan moieties (e.g., compound 5-cyano-3-methyl-N-[(1E)-... ) improves luminescence efficiency in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.